molecular formula C5H10N2OS B13795083 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) CAS No. 270258-77-0

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI)

Cat. No.: B13795083
CAS No.: 270258-77-0
M. Wt: 146.21 g/mol
InChI Key: ALOMAPQTTDQPQH-BYPYZUCNSA-N
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Description

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) is a chemical compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amino acid derivative with a thiol compound, followed by cyclization to form the thiazolidine ring. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets through binding, inhibition, or activation, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidine-2,4-diones: Studied for their anti-inflammatory and anticancer activities.

Uniqueness

4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) is unique due to its specific structure and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.

Properties

CAS No.

270258-77-0

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

(4R)-N-methyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C5H10N2OS/c1-6-5(8)4-2-9-3-7-4/h4,7H,2-3H2,1H3,(H,6,8)/t4-/m0/s1

InChI Key

ALOMAPQTTDQPQH-BYPYZUCNSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CSCN1

Canonical SMILES

CNC(=O)C1CSCN1

Origin of Product

United States

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